molecular formula C23H24N4O3 B609803 Ozanimod CAS No. 1306760-87-1

Ozanimod

货号 B609803
CAS 编号: 1306760-87-1
分子量: 404.46
InChI 键: XRVDGNKRPOAQTN-FQEVSTJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ozanimod is an oral S1P receptor modulator that targets S1P receptors 1 and 5 with high affinity . It is used to treat relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . This medicine will not cure MS, but it may slow some disabling effects and decrease the number of relapses of the disease . It is also used for treating ulcerative colitis .


Synthesis Analysis

The synthesis of Ozanimod involves a chemoenzymatic process starting from naphthalene, a readily accessible petrochemical starting material . The key step for introducing the chirality and the desired absolute S configuration is the transformation of the 4-carboxyindanone into (S)-4-cyano-1-aminoindane . This process leads to the desired key intermediate (S)-4-cyano-1-aminoindane in satisfactory yield and with excellent enantiomeric excess of 99% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ozanimod have been studied . The process involves a series of reactions starting from naphthalene, including Birch reduction, isomerization of the C=C double bond, oxidative C=C cleavage, and intramolecular Friedel–Crafts acylation .


Physical And Chemical Properties Analysis

Ozanimod hydrochloride has a molecular weight of 440.92 and is a solid at room temperature . It is soluble in DMSO at 200 mg/mL when ultrasonicated .

科学研究应用

  1. 多发性硬化症(MS)的治疗

    奥扎尼莫德已经获得美国FDA批准,用于治疗成人的多发性硬化症的复发性形式,包括临床孤立综合征、复发缓解性疾病和活动性次级进行性疾病。临床试验已经证明了其疗效和安全性,显示出在减少RMS患者的临床和放射性疾病活动方面优于干扰素β-1a (Lamb, 2020)(Cohen et al., 2018)

  2. 溃疡性结肠炎的治疗

    奥扎尼莫德在3期临床试验中显示出有希望的结果,作为中度至重度活动性溃疡性结肠炎患者的诱导和维持治疗。与安慰剂相比,其效果更好,显著改善了临床、内镜和组织学终点 (Sandborn et al., 2021)

  3. 系统性红斑狼疮的潜在治疗

    对奥扎尼莫德在系统性红斑狼疮(SLE)中的疗效进行的小鼠模型研究显示出积极的结果。它降低了蛋白尿和血清尿素氮水平,表明其作为SLE治疗选择的潜力 (Meadows et al., 2018)

  4. 化学和药理分析

    研究还集中在了解奥扎尼莫德的化学结构、构象动力学以及与导致自身免疫性疾病的蛋白质的相互作用上,有助于理解其作用机制和治疗其他自身免疫性疾病的潜力 (Al‐Zaqri等,2021)

  5. 心脏安全性和药代动力学

    对奥扎尼莫德的心脏安全性和药代动力学进行了广泛的研究,突出了其良好的安全性和对QTc间期的最小影响,这对其在临床设置中的应用至关重要 (Tran等,2017)

  6. 实证证据和长期研究

    像OzEAN研究这样的正在进行的研究旨在收集关于RRMS患者在5年期间持续使用、疗效和安全性的实证证据,这将进一步确立其长期疗效和安全性 (Ziemssen et al., 2022)

安全和危害

Ozanimod has been generally well tolerated in clinical trials, with manageable or transient adverse events . Reported adverse events include infection, anemia, and elevated liver enzymes . Rare instances of bradycardia, heart block, and macular edema were also reported . In terms of handling, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

属性

IUPAC Name

5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVDGNKRPOAQTN-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501026488
Record name Ozanimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

648.3±65.0
Record name Ozanimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Sphingosine‐1‐phosphate (S1P) is an important phospholipid that binds to various G‐protein‐coupled receptor subtypes, which can be identified as S1P1–5R. S1P and the receptors it binds to perform regular functions in the immune, cardiovascular, pulmonary, and nervous system. S1P can be expressed ubiquitously, playing an important role in regulating inflammation. S1P1R, S1P2R, and S1P3R receptors can be found in the cardiovascular, immune, and central nervous systems. S1P4R is found on lymphocytic and hematopoietic cells, while S1P5R expression is found only on the spleen (on natural killer cells) or in the central nervous system. Ozanimod is a selective modulator of S1P receptors and binds to S1P1R and S1P5R subtypes. The mechanism of action of ozanimod is not fully understood, but this drug likely reduces the migration of lymphocytes that usually aggravate the inflammation associated with MS.
Record name Ozanimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ozanimod

CAS RN

1306760-87-1
Record name Ozanimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306760-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozanimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozanimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ozanimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ozanimod
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZANIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80293URPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-137
Record name Ozanimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。